3,3-Diphenyl-3,4-dihydro-1h-isochromen-1-one
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Overview
Description
3,3-Diphenyl-3,4-dihydro-1h-isochromen-1-one is an organic compound that belongs to the class of isochromenones. This compound is characterized by its unique structure, which includes a dihydroisochromenone core with two phenyl groups attached at the 3-position. It has garnered interest in various fields due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diphenyl-3,4-dihydro-1h-isochromen-1-one can be achieved through several methods. One common approach involves the cyclization of phenyl-substituted precursors under acidic or basic conditions. For example, the reaction of 3-phenylpropanoic acid with phenylmagnesium bromide followed by cyclization can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. These methods often employ catalytic processes and controlled reaction conditions to achieve efficient production. Specific details on industrial methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3,3-Diphenyl-3,4-dihydro-1h-isochromen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can yield ketones, while reduction can produce dihydro derivatives. Substitution reactions can result in various functionalized derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3,3-Diphenyl-3,4-dihydro-1h-isochromen-1-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s antiplatelet activity is linked to its inhibition of cyclooxygenase-1 (COX-1) enzyme and arachidonic acid-induced platelet aggregation .
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-1H-isochromen-1-one: Shares a similar core structure but with only one phenyl group.
Isocoumarin (1H-2-benzopyran-1-one): A related compound with a similar skeleton but different substitution pattern.
Uniqueness
3,3-Diphenyl-3,4-dihydro-1h-isochromen-1-one is unique due to its dual phenyl substitution, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
2674-45-5 |
---|---|
Molecular Formula |
C21H16O2 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
3,3-diphenyl-4H-isochromen-1-one |
InChI |
InChI=1S/C21H16O2/c22-20-19-14-8-7-9-16(19)15-21(23-20,17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-14H,15H2 |
InChI Key |
OXKYDSBSPQCICV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)OC1(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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